REACTION_CXSMILES
|
[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH:8]=[C:9]([N+:13]([O-])=O)[CH:10]=[CH:11][CH:12]=1)([CH3:4])[CH3:3]>CC(O)C>[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=1)[NH2:13])([CH3:3])[CH3:4]
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC=1C=C(C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken under an atmosphere of hydrogen (30 psi) on a Parr shaker apparatus for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
was degassed with nitrogen
|
Type
|
ADDITION
|
Details
|
treated with 5% platinum on alumina (268 mgs)
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a short pad of Celite™ (diatamaceous earth)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was dried in vacuo overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 692 mg | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |